1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde
Overview
Description
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H7NO2 . It has a molecular weight of 137.14 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7NO2/c1-8-6(5-9)3-2-4-7(8)10/h2-5H,1H3 . The compound’s structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .Mechanism of Action
Mode of Action
Biochemical Pathways
Result of Action
It has been suggested that the compound may have anti-inflammatory and anti-cancer effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde . These factors can include pH, temperature, and the presence of other compounds or enzymes.
Advantages and Limitations for Lab Experiments
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde has a number of advantages for lab experiments. It is a relatively inexpensive compound, and its synthesis is relatively simple. It is also a relatively stable compound, and its effects can be easily monitored. However, there are some limitations to using this compound for lab experiments. It is a relatively small molecule, and its effects may not be as pronounced as those of larger molecules. In addition, it is not soluble in water, and its solubility in organic solvents is limited.
Future Directions
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde has a wide range of potential applications in scientific research. It could be used to study enzyme inhibition and protein-protein interactions on a molecular level. It could also be used to study the effects of drugs on the body, as well as the effects of environmental toxins. In addition, this compound could be used to study the effects of dietary supplements and nutraceuticals on the body. Finally, this compound could be used to study the effects of gene expression and epigenetic modifications on the body.
Scientific Research Applications
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and protein-protein interactions. In drug synthesis, this compound is used as a starting material for the synthesis of various drugs, such as antifungals, antibiotics, and antivirals. In enzyme inhibition studies, this compound has been used to study the inhibition of enzymes such as cytochrome P450 and cyclooxygenase. In protein-protein interaction studies, this compound has been used to study the binding of proteins to other proteins.
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
1-methyl-6-oxopyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-8-6(5-9)3-2-4-7(8)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNCRKXZJJZUOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40490608 | |
Record name | 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40490608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63486-86-2 | |
Record name | 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40490608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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